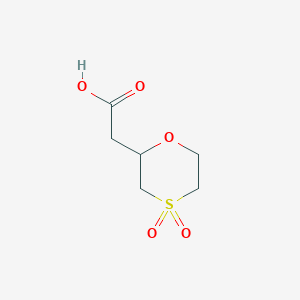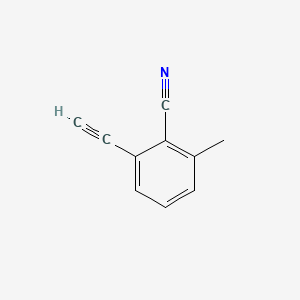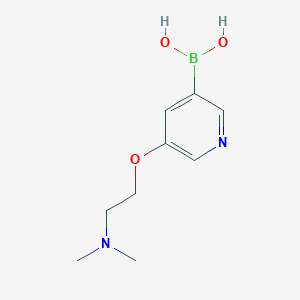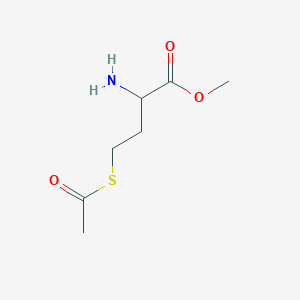![molecular formula C11H22Cl2N2O2 B13485820 Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H18N2O22ClH It is a derivative of piperidine and azetidine, both of which are important heterocyclic compounds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl piperidine-4-carboxylate: Another piperidine derivative with similar chemical properties.
Azetidine-3-carboxylate derivatives: Compounds with similar azetidine structures.
Uniqueness
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is unique due to its combined piperidine and azetidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C11H22Cl2N2O2 |
|---|---|
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
methyl 1-(piperidin-4-ylmethyl)azetidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13(8-10)6-9-2-4-12-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI-Schlüssel |
WLBACKWSMQXBEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(C1)CC2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)

![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)

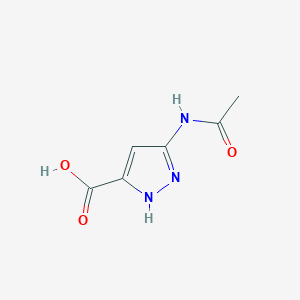
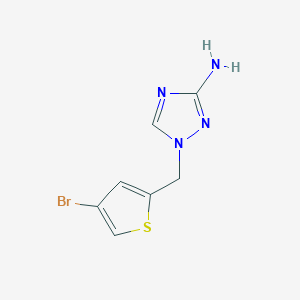
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
